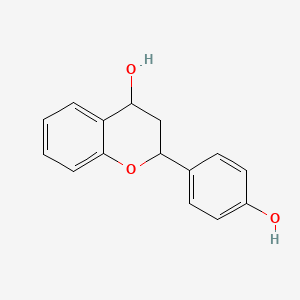
4,4'-Flavandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Flavandiol, also known as 2-(4-hydroxyphenyl)-4-chromanol, is a polyphenolic compound belonging to the flavonoid family. Flavonoids are secondary metabolites found in various fruits, vegetables, and certain beverages. They are known for their diverse biochemical and antioxidant properties, which contribute to various health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Flavandiol typically involves the reduction of flavanones, such as naringenin and eriodictyol, to form the corresponding flavan-4-ols (apiforol and luteoforol). These intermediates are then further processed to yield 4,4’-Flavandiol . The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of 4,4’-Flavandiol involves the extraction of flavonoids from plant sources followed by chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization to obtain high-purity flavonoids. These flavonoids are then subjected to reduction reactions under controlled conditions to produce 4,4’-Flavandiol .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Flavandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert flavanones to flavan-4-ols.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 4,4’-Flavandiol, as well as substituted flavonoids with different functional groups .
Applications De Recherche Scientifique
4,4’-Flavandiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological processes.
Medicine: Research focuses on its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular disorders.
Industry: It is used in the food and cosmetic industries for its antioxidant properties and as a natural colorant
Mécanisme D'action
The mechanism of action of 4,4’-Flavandiol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress.
Anti-inflammatory Effects: It modulates the activity of enzymes and signaling pathways involved in inflammation.
Molecular Targets: It targets nuclear receptors, kinases, and G protein-coupled receptors, among others.
Comparaison Avec Des Composés Similaires
4,4’-Flavandiol is compared with other similar flavonoids such as luteolin, apigenin, and nobiletin. These compounds share a similar polyphenolic structure but differ in their specific functional groups and biological activities. For example:
Luteolin: Known for its strong anti-inflammatory and anticancer properties.
Apigenin: Recognized for its antioxidant and neuroprotective effects.
Nobiletin: Noted for its anti-inflammatory and anticancer activities.
Conclusion
4,4’-Flavandiol is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
7508-30-7 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15-17H,9H2 |
Clé InChI |
VIWWLMUBPMSXTF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2OC1C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


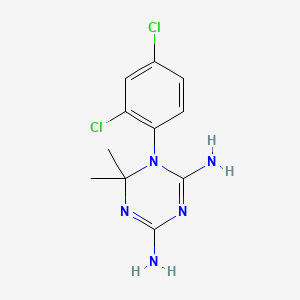



![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)

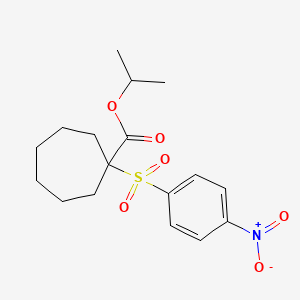
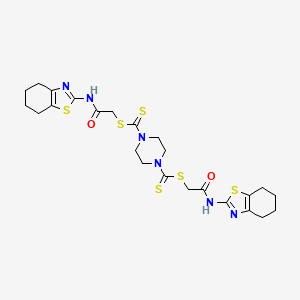
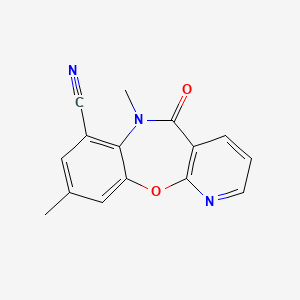
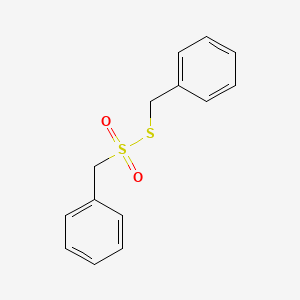
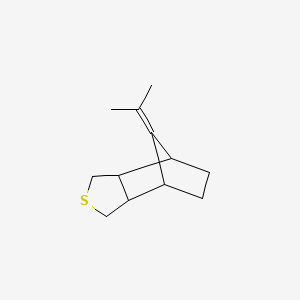
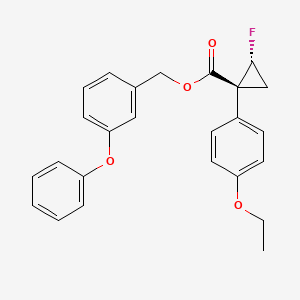
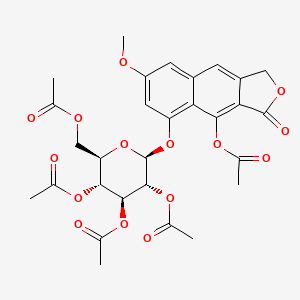
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
